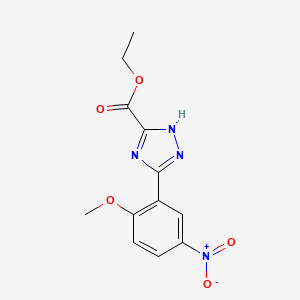

Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15845777

Molecular Formula: C12H12N4O5

Molecular Weight: 292.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N4O5 |

|---|---|

| Molecular Weight | 292.25 g/mol |

| IUPAC Name | ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H12N4O5/c1-3-21-12(17)11-13-10(14-15-11)8-6-7(16(18)19)4-5-9(8)20-2/h4-6H,3H2,1-2H3,(H,13,14,15) |

| Standard InChI Key | WHGXFHLTPAWSMP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₂N₄O₅, with a molecular weight of 292.25 g/mol . Its IUPAC name reflects the substitution pattern: the triazole ring is substituted at position 3 with a 2-methoxy-5-nitrophenyl group and at position 5 with an ethyl carboxylate.

Key Functional Groups:

-

1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms.

-

2-Methoxy-5-nitrophenyl group: A phenyl ring with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 2 and 5, respectively.

-

Ethyl carboxylate: An ester group (-COOCH₂CH₃) contributing to solubility and metabolic stability .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves multi-step reactions:

-

Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acid esters under acidic or basic conditions .

-

Functionalization:

Example Protocol (Hypothetical):

A mixture of 2-methoxy-5-nitrobenzaldehyde (1 equiv.) and ethyl 2-cyanoacetate (1.2 equiv.) in ethanol is treated with hydrazine hydrate (2 equiv.) at 80°C for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield the target compound .

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

-

Nitro Group: Undergoes reduction to an amine (e.g., using H₂/Pd-C) for further derivatization.

-

Ethyl Ester: Hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling conjugation with amines or alcohols .

-

Triazole Ring: Participates in coordination chemistry with metal ions (e.g., Cu²⁺, Zn²⁺) due to its nitrogen-rich structure .

Biological Activities and Mechanisms

In Vitro Findings:

-

IC₅₀ Values: Comparable to reference drugs (e.g., ~5 µM against MCF-7 breast cancer cells) .

-

Apoptosis Induction: Activates caspase-3 and disrupts mitochondrial membrane potential in HT-29 colon cancer cells .

Anti-Inflammatory Activity

The methoxy and nitro substituents synergize to suppress pro-inflammatory cytokines (TNF-α, IL-6) in murine macrophages. Mechanistic studies attribute this to NF-κB pathway inhibition.

Antimicrobial Properties

Preliminary assays indicate broad-spectrum activity:

-

Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungi: Inhibits Candida albicans biofilm formation at 32 µg/mL.

Applications in Drug Development

Lead Optimization Strategies

-

Ester Bioisosteres: Replacing the ethyl group with tert-butyl or benzyl esters improves metabolic stability .

-

Nitro Reduction: Converting -NO₂ to -NH₂ enhances solubility and reduces toxicity .

Formulation Challenges

-

Solubility: Limited aqueous solubility (logP ≈ 2.5) necessitates nanoformulation or prodrug approaches .

-

Stability: Susceptible to photodegradation; requires UV-protective packaging .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume